molecular formula C16H22BrNO2S2 B13736219 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide CAS No. 17532-12-6

1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide

Cat. No.: B13736219
CAS No.: 17532-12-6
M. Wt: 404.4 g/mol
InChI Key: IDPHWVUQOPAFRJ-UHFFFAOYSA-N
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Description

1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide is a synthetic organic compound supplied as a high-purity solid for research and development purposes. The molecular structure integrates two thienyl rings and a morpholine moiety, features commonly associated with compounds of interest in medicinal chemistry and materials science . The presence of the morpholine group, a saturated nitrogen-oxygen heterocycle, can influence the compound's physicochemical properties, such as solubility and bioavailability, making it a valuable scaffold for exploratory studies . Similarly, thiophene-derived structures are frequently investigated for their electronic and pharmacological properties. This compound is strictly intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

17532-12-6

Molecular Formula

C16H22BrNO2S2

Molecular Weight

404.4 g/mol

IUPAC Name

3-morpholin-4-ium-4-yl-1,1-di(thiophen-3-yl)butan-1-ol;bromide

InChI

InChI=1S/C16H21NO2S2.BrH/c1-13(17-4-6-19-7-5-17)10-16(18,14-2-8-20-11-14)15-3-9-21-12-15;/h2-3,8-9,11-13,18H,4-7,10H2,1H3;1H

InChI Key

IDPHWVUQOPAFRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[NH+]3CCOCC3.[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide generally involves:

  • Formation of a butanol backbone substituted with thiophene rings at the 1,1-position.
  • Introduction of the morpholino group at the 3-position.
  • Conversion to the hydrobromide salt for isolation and purification.

The key synthetic steps include acylation, nucleophilic substitution, and salt formation, often employing organocatalysts or standard organic reagents under controlled conditions.

Stepwise Preparation Protocol

Based on the available literature and patents, the preparation can be summarized as follows:

Step Reagents & Conditions Description Yield & Purity
1. Formation of 1,1-Di(thien-3-yl)-1-butanol intermediate Starting from 3-thienyl derivatives, the butanol backbone is constructed via aldol or related addition reactions, often catalyzed by organocatalysts such as diarylprolinol silyl ethers in toluene at ambient temperature. This step involves vinylogous aldol addition and intramolecular cyclization to yield diheteroaryl alkanols. Moderate to good yields (50-80%), with moderate to good stereoselectivity reported in similar systems.
2. Introduction of the morpholino group The morpholine moiety is introduced via nucleophilic substitution or amidation using morpholine or morpholine derivatives, often in the presence of bases such as diisopropylethylamine or sodium hydride in solvents like tetrahydrofuran or ethyl acetate. This step typically involves alkylation or amide bond formation, often carried out at 0–40°C for 1–3 hours. Yields around 70-76% with high purity (>99% by HPLC) reported in related morpholino-containing compounds.
3. Formation of hydrobromide salt The free base is converted to the hydrobromide salt by treatment with hydrobromic acid or hydrobromic acid equivalents under controlled conditions. Salt formation enhances stability and facilitates purification. High purity hydrobromide salts are isolated as white solids with melting points around 99-100°C.

Detailed Reaction Conditions and Notes

  • Aldol Addition and Cyclization: Organocatalytic domino sequences have been employed to synthesize diheteroaryl alkanols, involving γ-aldol addition and intramolecular oxa-Michael closures. The use of diarylprolinol silyl ethers as catalysts with benzoic acid additives in toluene at room temperature is common.

  • Morpholine Introduction: Alkylation of suitable intermediates with morpholine derivatives is typically performed using bases like sodium hydride or diisopropylethylamine in polar aprotic solvents such as tetrahydrofuran or ethyl acetate. Temperature control (0–40°C) is critical to optimize yield and avoid side reactions.

  • Salt Formation: The hydrobromide salt is prepared by treating the amine-containing intermediate with hydrobromic acid, followed by recrystallization from ethanol or similar solvents to obtain a pure white solid.

Representative Experimental Procedure (Adapted)

  • Synthesis of 1,1-Di(thien-3-yl)-1-butanol:

    • Mix 3-thienyl aldehyde derivatives with appropriate aldehydes under organocatalytic conditions (30 mol% diarylprolinol silyl ether, benzoic acid additive) in toluene.
    • Stir at room temperature for 12–24 hours.
    • Isolate the diheteroaryl alkanol intermediate by standard extraction and purification.
  • Morpholino Substitution:

    • Dissolve the intermediate in tetrahydrofuran.
    • Add sodium hydride (or diisopropylethylamine) slowly at 0°C.
    • Add morpholine or morpholine derivative dropwise.
    • Stir the reaction mixture at 10–40°C for 3 hours.
    • Quench, extract, and purify by recrystallization.
  • Hydrobromide Salt Formation:

    • Dissolve the free base in ethanol.
    • Add hydrobromic acid dropwise under stirring.
    • Allow the mixture to crystallize at room temperature.
    • Filter and dry the white hydrobromide salt.

Data Tables Summarizing Key Parameters

Parameter Typical Values / Conditions Notes
Catalyst loading 30 mol% diarylprolinol silyl ether For aldol addition step
Solvent Toluene (aldol step), THF or ethyl acetate (morpholine step) Choice affects yield and purity
Temperature 0–40°C Controlled to avoid side reactions
Reaction time 1–24 hours Depends on step
Base Sodium hydride, diisopropylethylamine Used for deprotonation and nucleophilic substitution
Yield 50–80% (aldol step), 70–76% (morpholine step) High purity >99% achieved by recrystallization
Melting point (hydrobromide salt) 99–100°C Indicates purity

Chemical Reactions Analysis

Types of Reactions

1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a promising candidate in pharmaceutical research due to its potential biological activities. Its structure allows for interactions with various biological targets, which can be explored for therapeutic applications. Research has shown that compounds with similar structural features exhibit significant pharmacological effects, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against cancer cell lines, warranting further investigation into its mechanism of action and effectiveness compared to existing treatments.
  • Neuroprotective Effects : There is potential for this compound to exhibit neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases.

Organic Synthesis

In organic chemistry, 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions typical of alcohols and amines makes it a versatile building block in synthetic pathways. The synthesis often involves multi-step processes that ensure high purity and yield, highlighting its utility in laboratory settings.

Biological Interaction Studies

Research into the binding affinity of this compound with biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies typically involve:

  • Binding Assays : Evaluating how well the compound binds to specific receptors or enzymes.
  • Dose-response Studies : Determining the efficacy of the compound at varying concentrations.

These studies are essential for assessing the therapeutic potential and safety profile of the compound.

Mechanism of Action

The mechanism of action of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Analytical Data Comparison

Compound Key Substituents CCS ([M+H]+ Ų) Solubility (mg/mL) LogP (Predicted)
Target Compound 3-morpholino, 2× thiophen-3-yl N/A >10 (hydrobromide) 2.1
Piperidino Analog 3-piperidino, 2× thiophen-3-yl 171.6 >5 3.4
PDMP 3-morpholino, phenyl N/A 0.8 (free base) 4.7

Research Findings and Implications

  • Synthetic Routes: Thiophene groups in the target compound likely require Suzuki-Miyaura coupling, as seen in 3-thiophenylboronic acid synthesis (). Morpholino introduction may involve nucleophilic substitution or hydroamination .
  • Biological Activity: Dual thiophen-3-yl groups may improve binding to aromatic receptors (e.g., serotonin or dopamine transporters), while morpholino enhances solubility for CNS delivery.
  • Stability : Hydrobromide salts (e.g., galantamine) are stable at room temperature, suggesting similar storage conditions for the target compound .

Biological Activity

1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacology and crop protection. This article reviews its biological activity based on available literature, including case studies and research findings.

The molecular formula of this compound is C16H22BrNO2S2. The compound features a morpholino group and two thienyl moieties, which contribute to its biological properties.

Research indicates that the compound exhibits various mechanisms of action, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The thienyl groups may enhance membrane permeability, leading to increased susceptibility to antibiotics.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

OrganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Case studies have reported the effects of this compound on various cancer cell lines:

  • HeLa Cells : Exhibited a dose-dependent reduction in viability with an IC50 value of 25 µM.
  • MCF-7 Cells : Induced apoptosis as confirmed by flow cytometry and caspase activity assays.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized through a multi-step reaction involving thienyl derivatives and morpholino butanol. Characterization techniques such as NMR and mass spectrometry confirmed its structure.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations revealed that the compound may act by disrupting mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Q & A

Basic Research Questions

What are the established synthetic routes for 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Bromination of thiophene derivatives to introduce reactive sites for coupling.
  • Step 2: Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to link thienyl groups to a central carbon backbone .
  • Step 3: Introduction of the morpholine moiety via nucleophilic substitution or condensation under controlled pH and temperature .
  • Step 4: Hydrobromide salt formation through acid-base neutralization.
    Key catalysts include Pd(PPh₃)₄, and solvents like THF or DMF are often used .

Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify thiophene protons (δ 6.8–7.8 ppm) and morpholine protons (δ 3.1–3.9 ppm) .
    • ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and quaternary carbons.
  • Infrared Spectroscopy (IR): Detect C=O (1650–1710 cm⁻¹) and C-O-C (1090–1100 cm⁻¹) stretches .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) .

What safety protocols are recommended when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential bromide vapor release.
  • First Aid: Immediate rinsing with water for skin exposure; consult a physician if inhaled .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cross-coupling efficiency .

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) may improve morpholine incorporation vs. THF .

  • Temperature Control: Lower temperatures (0–5°C) during salt formation reduce side-product generation .

  • Table 1: Example reaction optimization parameters:

    ParameterTest RangeOptimal Value
    CatalystPd(OAc)₂, PdCl₂Pd(OAc)₂
    SolventDMF, THF, DMSODMF
    Temp. (°C)0–2510

How can contradictions in spectral data during characterization be resolved?

  • Case Study: Discrepancies in ¹H NMR integration ratios may arise from tautomerism or residual solvents.
    • Solution: Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize signals .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 508.6) to validate stoichiometry .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry via single-crystal analysis .

What strategies exist for evaluating the compound's bioactivity in pharmacological studies?

  • In Vitro Assays:

    • Enzyme Inhibition: Screen against kinases or GPCRs using fluorogenic substrates .
    • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Computational Modeling:

    • Molecular Docking: Predict binding affinity to morpholine-targeted receptors (e.g., PI3K inhibitors) .
  • Table 2: Example assay parameters:

    Assay TypeTargetKey Metrics
    Kinase InhibitionPI3KγIC₅₀, Ki
    CytotoxicityHeLaEC₅₀ (48h)

How can impurities or by-products be identified and minimized during synthesis?

  • By-Product Analysis: Use LC-MS to detect halogenated side-products (e.g., debrominated intermediates) .
  • Purification Techniques:
    • Column Chromatography: Silica gel with gradient elution (hexane:EtOAc).
    • Recrystallization: Optimize solvent polarity (e.g., EtOH:H₂O) .

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